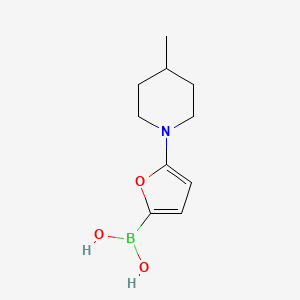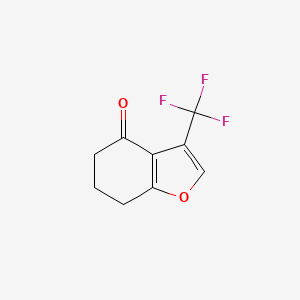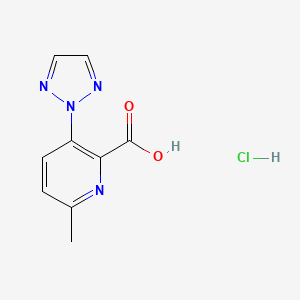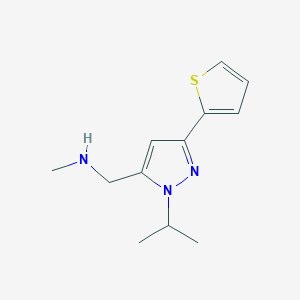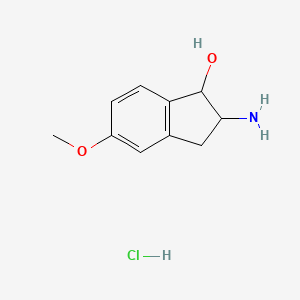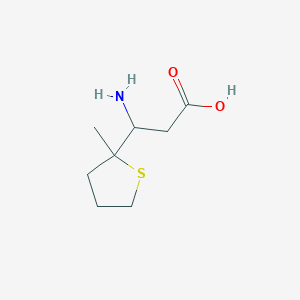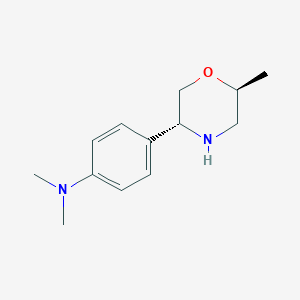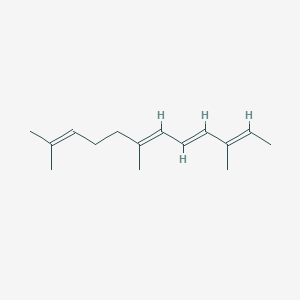
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the triazole moiety, and final tert-butyl esterification. Common reagents used in these steps include:
- Piperazine
- 1H-1,2,4-triazole
- tert-Butyl chloroformate
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Other compounds with a piperazine core structure.
Triazole-containing compounds: Molecules that include the 1H-1,2,4-triazole moiety.
Uniqueness
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H25N5O2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
tert-butyl (2R,5S)-2-methyl-5-[4-(1,2,4-triazol-1-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-13-9-20-16(10-22(13)17(24)25-18(2,3)4)14-5-7-15(8-6-14)23-12-19-11-21-23/h5-8,11-13,16,20H,9-10H2,1-4H3/t13-,16-/m1/s1 |
InChI-Schlüssel |
UDQGRTMESDVSSN-CZUORRHYSA-N |
Isomerische SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
Kanonische SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)


